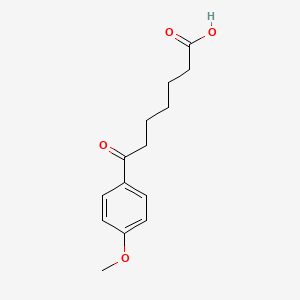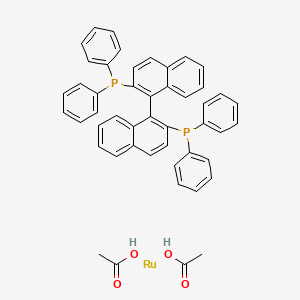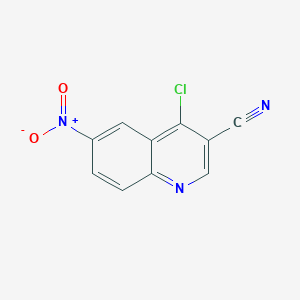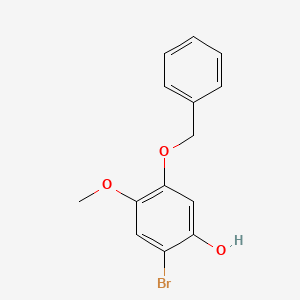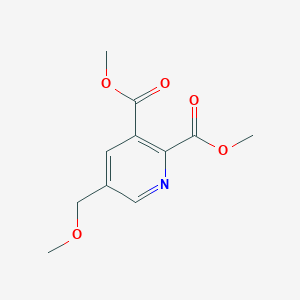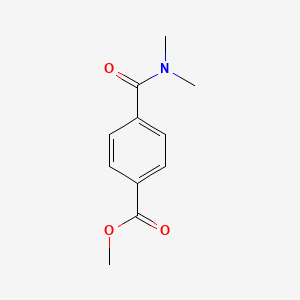
4-(二甲基氨基羰基)苯甲酸甲酯
描述
Methyl 4-(dimethylcarbamoyl)benzoate is a chemical compound with the CAS Number: 21928-11-0 and a molecular weight of 207.23 . Its IUPAC name is methyl 4-[(dimethylamino)carbonyl]benzoate .
Molecular Structure Analysis
The molecular formula of Methyl 4-(dimethylcarbamoyl)benzoate is C11H13NO3 . The InChI code for this compound is 1S/C11H13NO3/c1-12(2)10(13)8-4-6-9(7-5-8)11(14)15-3/h4-7H,1-3H3 .Physical And Chemical Properties Analysis
Methyl 4-(dimethylcarbamoyl)benzoate has a molecular weight of 207.23 g/mol . Unfortunately, the web search results do not provide more detailed physical and chemical properties for this compound.科学研究应用
荧光性质
4-(N,N-二甲基氨基)苯甲酸甲酯在各种溶剂中表现出不同的荧光性质。在某些溶剂中,该化合物表现出“正常”荧光,而在乙腈中,观察到归因于激发态二聚体荧光的较长波长荧光带。这表明其在基于荧光的研究所和可能在开发基于荧光的传感器或探针中的潜在应用 (Revill & Brown, 1992).
细菌代谢中的厌氧降解
一项关于反硝化细菌对甲酚(甲酚)和二甲酚进行厌氧代谢的研究表明,类似于 4-(二甲基氨基羰基)苯甲酸甲酯的化合物可以完全氧化为 CO2。这项研究提供了对这类化合物生物降解途径的见解,这可能对环境生物修复或废水处理过程产生影响 (Rudolphi, Tschech, & Fuchs, 2004).
在电致变色材料中的应用
甲基红(一种与 4-(二甲基氨基羰基)苯甲酸甲酯密切相关的化合物)的衍生物已被用于制备电致变色材料。这些材料显示出诸如色度对比度和转换时间之类的特性,表明在电致变色器件、显示器和传感器中具有潜在用途 (Almeida et al., 2017).
光谱电化学表征
一项针对与 4-(二甲基氨基羰基)苯甲酸甲酯相关的吡咯衍生物的研究重点是其光谱电化学表征。这项研究对于理解此类化合物的电化学和光学性质至关重要,这可能与为电子或光子学开发先进材料有关 (Almeida et al., 2017).
分析方法开发
4-(N-甲基-N-亚硝胺)苯甲酸甲酯(一种与 4-(二甲基氨基羰基)苯甲酸甲酯在结构上相似的化合物)已在开发分析方法以检测防晒产品中的亚硝胺污染物的背景下进行研究。这表明此类化合物在分析化学中的作用,特别是在化妆品质量控制中 (Chou et al., 1995).
合成应用
对与 4-(二甲基氨基羰基)苯甲酸甲酯在结构上相关的 4-O-苯甲酰基-6-溴-6-脱氧-α-d-吡喃葡萄糖苷的研究突出了其在合成应用中的用途,特别是在有机化学和药物开发领域 (Baer & Hanna, 1981).
化妆品和防腐剂
与 4-(二甲基氨基羰基)苯甲酸甲酯相关的苯甲酸甲酯已在化妆品的背景下进行研究,特别是在开发用于测定化妆品中防腐剂的方法方面。这强调了此类化合物在化妆品工业中的重要性 (Wu et al., 2008).
化学研究中的取代基效应
对与 4-(二甲基氨基羰基)苯甲酸甲酯密切相关的 4-X-苯甲酸甲酯等化合物中的取代基效应的研究,提供了不同基团对分子化学性质的影响的重要见解,这在药物设计和化学合成中至关重要 (Dell'erba et al., 1990).
安全和危害
属性
IUPAC Name |
methyl 4-(dimethylcarbamoyl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-12(2)10(13)8-4-6-9(7-5-8)11(14)15-3/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQPORQNZFWYDOI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C(=O)C1=CC=C(C=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80455413 | |
| Record name | Methyl 4-(dimethylcarbamoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(dimethylcarbamoyl)benzoate | |
CAS RN |
21928-11-0 | |
| Record name | Methyl 4-(dimethylcarbamoyl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80455413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




